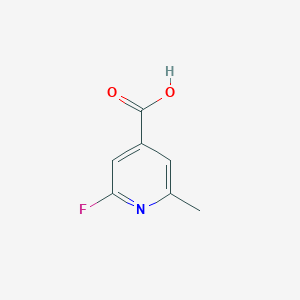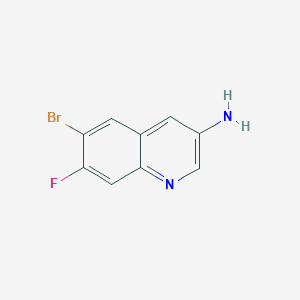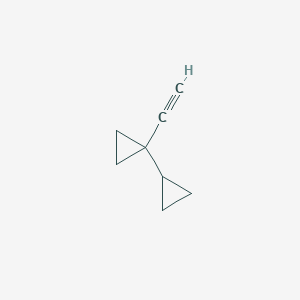
1-Ethynyl-1,1'-bi(cyclopropane)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Ethynyl-1,1’-bi(cyclopropane) is an organic compound with the molecular formula C8H10 It consists of two cyclopropane rings connected by an ethynyl group
準備方法
Synthetic Routes and Reaction Conditions: 1-Ethynyl-1,1’-bi(cyclopropane) can be synthesized through several methods. One common approach involves the reaction of ethynylmagnesium bromide with cyclopropane . This Grignard reaction is typically carried out under an inert atmosphere to prevent the oxidation of the reactive intermediates.
Industrial Production Methods: While specific industrial production methods for 1-Ethynyl-1,1’-bi(cyclopropane) are not well-documented, the general principles of scaling up laboratory synthesis to industrial production would apply. This includes optimizing reaction conditions, ensuring the availability of raw materials, and implementing safety measures to handle reactive intermediates.
化学反応の分析
Types of Reactions: 1-Ethynyl-1,1’-bi(cyclopropane) undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The ethynyl group can participate in substitution reactions, leading to the formation of various substituted cyclopropane derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Halogenation reactions can be carried out using halogens like bromine or chlorine.
Major Products:
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of halogenated cyclopropane derivatives.
科学的研究の応用
1-Ethynyl-1,1’-bi(cyclopropane) has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Medicine: Investigated for its potential use in drug development due to its unique structural properties.
Industry: Used in the synthesis of materials with specific mechanical or chemical properties.
作用機序
The mechanism by which 1-Ethynyl-1,1’-bi(cyclopropane) exerts its effects depends on the specific reaction or application. In general, the strained ring system of cyclopropane makes it highly reactive, allowing it to participate in various chemical transformations. The ethynyl group can act as a nucleophile or electrophile, depending on the reaction conditions, facilitating the formation of new bonds and the creation of complex structures.
類似化合物との比較
Cyclopropane: The simplest cyclopropane derivative, used as a reference compound.
1,1’-Bi(cyclopropane): Lacks the ethynyl group, making it less reactive.
Ethynylcyclopropane: Contains only one cyclopropane ring, leading to different reactivity and applications.
Uniqueness: 1-Ethynyl-1,1’-bi(cyclopropane) is unique due to the presence of both the ethynyl group and the two cyclopropane rings. This combination imparts distinct reactivity and potential for diverse applications in various fields of research.
特性
IUPAC Name |
1-cyclopropyl-1-ethynylcyclopropane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10/c1-2-8(5-6-8)7-3-4-7/h1,7H,3-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJHXIWJLMNRPAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1(CC1)C2CC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
106.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
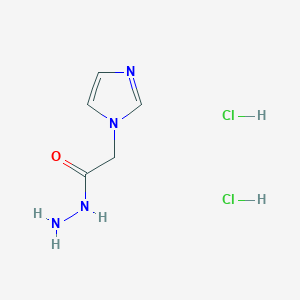
![[cis-3-aminocyclohexyl]methanol hydrochloride](/img/structure/B8051536.png)
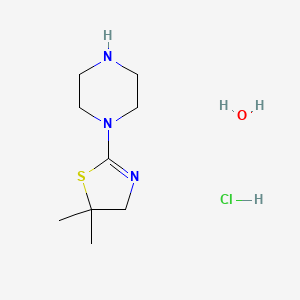
![4-[(4Z)-3-acetyl-5-oxo-4-[(5-phenylfuran-2-yl)methylidene]pyrazol-1-yl]benzoic acid](/img/structure/B8051558.png)
![3-[(5-Aminopyridin-2-yl)amino]propan-1-ol;dihydrochloride](/img/structure/B8051561.png)
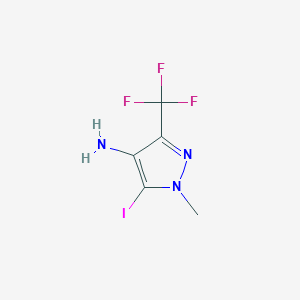
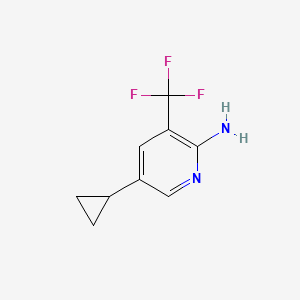
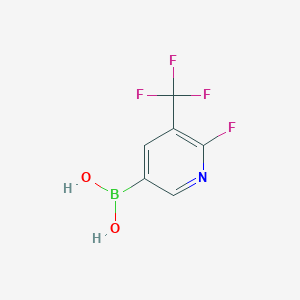
![5-bromo-2-tert-butyl-4-chloro-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B8051587.png)
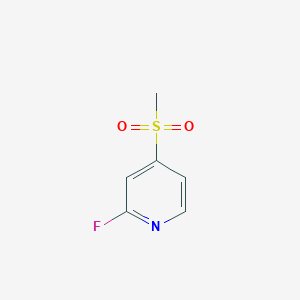
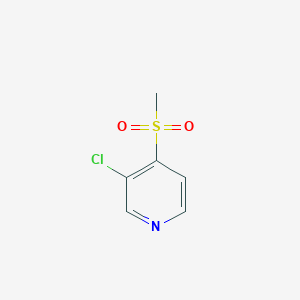
![2-{1-[(Benzyloxy)carbonyl]-3-hydroxypiperidin-3-yl}acetic acid](/img/structure/B8051602.png)
